H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

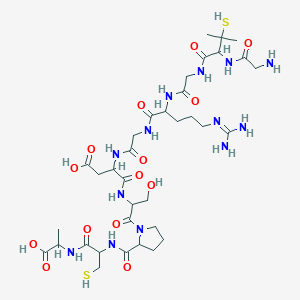

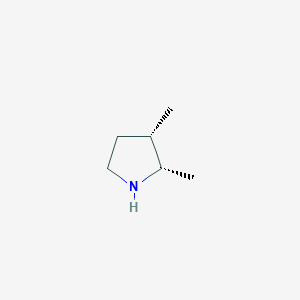

Le composé H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH est un peptide synthétique composé de glycine, de pénicillamine, d'arginine, d'acide aspartique, de sérine, de proline, de cystéine et d'alanine. Cette séquence peptidique est remarquable pour ses applications potentielles dans divers domaines scientifiques, notamment la biochimie, la pharmacologie et la science des matériaux. La présence d'acides aminés D et L dans la séquence peut influencer ses propriétés structurelles et son activité biologique.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Réaction de couplage : Chaque acide aminé est activé à l'aide de réactifs tels que le HBTU (O-Benzotriazole-N,N,N',N'-tétraméthyl-uronium-hexafluoro-phosphate) ou le DIC (N,N'-Diisopropylcarbodiimide) et couplé au peptide lié à la résine.

Déprotection : Les groupes protecteurs sur les acides aminés sont éliminés à l'aide de TFA (acide trifluoroacétique) pour exposer les groupes amine réactifs en vue d'un couplage ultérieur.

Clivage : Le peptide complet est clivé de la résine à l'aide d'un cocktail de clivage, généralement contenant du TFA, de l'eau et des scavengers comme le TIS (triisopropylsilane).

Méthodes de production industrielle

Pour la production à l'échelle industrielle, le processus est mis à l'échelle à l'aide de synthétiseurs peptidiques automatisés. Ces machines peuvent gérer de plus grandes quantités de réactifs et de résines, assurant une qualité et un rendement constants. Les peptides sont ensuite purifiés par chromatographie liquide haute performance (HPLC) et caractérisés par spectrométrie de masse et analyse des acides aminés.

Analyse Des Réactions Chimiques

Types de réactions

H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH : peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu cystéine peut former des ponts disulfures dans des conditions oxydantes, ce qui peut stabiliser la structure du peptide.

Réduction : Les ponts disulfures peuvent être réduits en thiols libres à l'aide d'agents réducteurs comme le DTT (dithiothréitol) ou le TCEP (tris(2-carboxyethyl)phosphine).

Réactifs et conditions courantes

Oxydation : Peroxyde d'hydrogène ou iode dans des conditions douces.

Réduction : DTT ou TCEP dans des tampons aqueux.

Substitution : Esters NHS (N-hydroxysuccinimide) pour les modifications réactives aux amines.

Principaux produits formés

Peptides liés par des ponts disulfures : Formés par l'oxydation des résidus cystéine.

Peptides modifiés : Résultant de réactions de substitution avec divers groupes fonctionnels.

Applications de la recherche scientifique

This compound : a des applications diverses dans la recherche scientifique :

Biochimie : Utilisé comme peptide modèle pour étudier le repliement et la stabilité des protéines.

Pharmacologie : Enquête sur son potentiel en tant qu'agent thérapeutique en raison de sa capacité à interagir avec des cibles biologiques spécifiques.

Science des matériaux : Utilisé dans le développement de matériaux à base de peptides dotés de propriétés mécaniques et chimiques uniques.

Médecine : Exploration de son rôle dans les systèmes de délivrance de médicaments et en tant qu'échafaudage pour l'ingénierie tissulaire.

Mécanisme d'action

L'activité biologique de This compound est principalement médiée par son interaction avec des cibles moléculaires spécifiques, telles que les intégrines et les enzymes. Le peptide peut se lier à ces cibles, modulant leur activité et influençant les processus cellulaires tels que l'adhésion, la migration et la transduction du signal. La présence de D-acides aminés peut améliorer la stabilité et la résistance à la dégradation enzymatique, prolongeant ses effets biologiques.

Applications De Recherche Scientifique

H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH: has diverse applications in scientific research:

Biochemistry: Used as a model peptide to study protein folding and stability.

Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Materials Science: Utilized in the development of peptide-based materials with unique mechanical and chemical properties.

Medicine: Explored for its role in drug delivery systems and as a scaffold for tissue engineering.

Mécanisme D'action

The biological activity of H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH is primarily mediated through its interaction with specific molecular targets, such as integrins and enzymes. The peptide can bind to these targets, modulating their activity and influencing cellular processes like adhesion, migration, and signal transduction. The presence of D-amino acids can enhance the stability and resistance to enzymatic degradation, prolonging its biological effects.

Comparaison Avec Des Composés Similaires

H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH : peut être comparé à d'autres peptides ayant des séquences ou des groupes fonctionnels similaires :

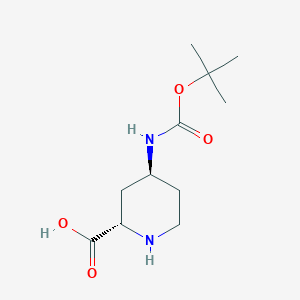

H-Gly-Arg-Gly-Asp-Ser-Pro-OH : Un peptide plus court avec une activité biologique similaire mais sans les résidus de pénicillamine et de cystéine.

H-Gly-Arg-Ala-Asp-Ser-Pro-OH : Une autre variante avec de l'alanine au lieu de la glycine, affectant ses propriétés structurelles.

H-Arg-Gly-Asp-Ser-OH : Un tétrapeptide connu pour son rôle dans l'adhésion cellulaire et la signalisation.

La combinaison unique d'acides aminés dans This compound confère des caractéristiques structurelles et fonctionnelles distinctes, ce qui en fait un outil précieux dans diverses applications de recherche.

Propriétés

IUPAC Name |

3-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-[2-[[1-(1-carboxyethylamino)-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H59N13O14S2/c1-16(33(61)62)42-29(57)20(15-63)46-30(58)21-7-5-9-48(21)32(60)19(14-49)45-28(56)18(10-25(53)54)44-24(52)12-40-27(55)17(6-4-8-39-34(37)38)43-23(51)13-41-31(59)26(35(2,3)64)47-22(50)11-36/h16-21,26,49,63-64H,4-15,36H2,1-3H3,(H,40,55)(H,41,59)(H,42,57)(H,43,51)(H,44,52)(H,45,56)(H,46,58)(H,47,50)(H,53,54)(H,61,62)(H4,37,38,39) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHOMSJTGFXHJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)(C)S)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H59N13O14S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

950.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5,7-Trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12107906.png)

![C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine](/img/structure/B12107915.png)

![[5-Azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12107934.png)

![N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine](/img/structure/B12107935.png)